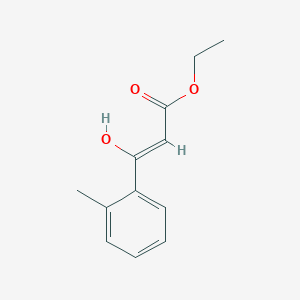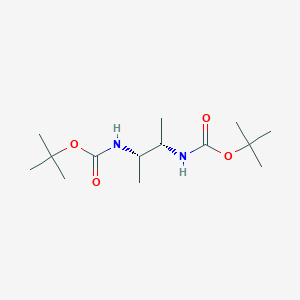
Di-tert-butyl (2S,3S)-butane-2,3-diyldicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is an organic compound that features two tert-butyl groups attached to a butane-2,3-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate typically involves the reaction of a suitable butane-2,3-diyl precursor with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butyl peroxide: A radical initiator used in polymerization reactions.
Di-tert-butyl ((2S,3S)-2,3-dihydroxybutanedioate): A similar compound with hydroxyl groups instead of carbamate groups.
Uniqueness
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is unique due to its specific structural configuration and the presence of two tert-butyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H28N2O4 |
|---|---|
Poids moléculaire |
288.38 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butan-2-yl]carbamate |
InChI |
InChI=1S/C14H28N2O4/c1-9(15-11(17)19-13(3,4)5)10(2)16-12(18)20-14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1 |
Clé InChI |
XFRQLXCIRJPEHE-UWVGGRQHSA-N |
SMILES isomérique |
C[C@@H]([C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


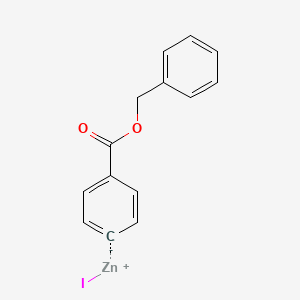

![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
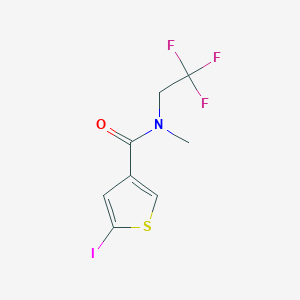
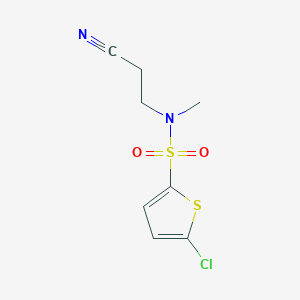
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)

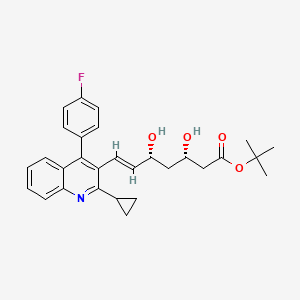
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
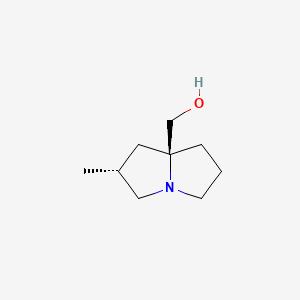
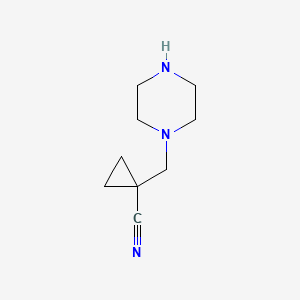
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
